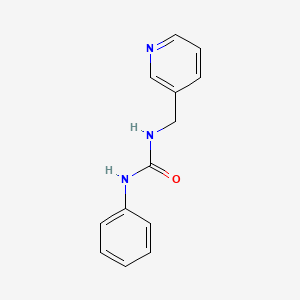

1-Phenyl-3-(pyridin-3-ylmethyl)urea

Beschreibung

Contextualization of Urea (B33335) Derivatives within Contemporary Chemical Research

Urea derivatives constitute a pivotal class of organic compounds that have garnered extensive attention in modern chemical research. The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, serves as a versatile and privileged scaffold in the design of new molecules. ontosight.ai Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets such as enzymes and receptors. mdpi.comnih.gov This has led to the development of numerous urea-containing compounds with a wide array of applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ontosight.aibldpharm.com The structural simplicity and synthetic accessibility of the urea functional group further enhance its appeal to medicinal chemists.

Significance of the 1-Phenyl-3-(pyridin-3-ylmethyl)urea Scaffold in Molecular Design

The this compound scaffold combines several key structural features that are significant in molecular design. It is a type of N-aryl-N'-pyridylmethyl urea, which incorporates an aromatic phenyl group and a pyridine (B92270) ring linked by a flexible methylene (B1212753) bridge to the urea core. The phenyl group provides a hydrophobic region that can engage in van der Waals and pi-stacking interactions, while the pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability. mdpi.comnih.gov This combination of a rigid aromatic system and a more flexible heteroaromatic moiety allows for the fine-tuning of the molecule's three-dimensional shape and electronic properties to optimize binding to specific biological targets.

Overview of Key Academic Research Trajectories for N-Aryl-N'-pyridylmethyl Ureas

Academic research into N-Aryl-N'-pyridylmethyl ureas and their analogues has largely focused on their potential as therapeutic agents, particularly in oncology. A significant body of work has explored the antiproliferative activity of these compounds against various cancer cell lines. nih.gov For instance, derivatives of the closely related 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have been synthesized and evaluated as potential inhibitors of BRAF kinase, a key protein in a signaling pathway that is often dysregulated in cancer. nih.gov

Another research avenue has been the investigation of these compounds as multi-tyrosine kinase inhibitors. nih.gov By modifying the aryl and pyridyl substituents, researchers have been able to develop compounds that can inhibit multiple kinases involved in tumor growth and angiogenesis. nih.gov Furthermore, the urea scaffold has been explored in the context of developing anticonvulsant and anti-inflammatory agents, highlighting the broad therapeutic potential of this chemical class. mdpi.comnih.gov

Research Scope and Objectives Pertaining to this compound

While the broader class of N-Aryl-N'-pyridylmethyl ureas has been the subject of considerable academic investigation, specific research focusing solely on this compound is notably sparse in publicly available literature. The compound is commercially available, indicating its use in early-stage discovery research. sigmaaldrich.comsigmaaldrich.com However, detailed studies on its synthesis, characterization, and biological activity profile are not extensively reported.

The primary objective of current academic pursuits related to this scaffold is to synthesize and evaluate novel derivatives with enhanced biological activity and selectivity. For this compound specifically, future research would need to establish its fundamental biological properties and potential therapeutic applications. This would involve in-vitro screening against a panel of biological targets, followed by structure-activity relationship (SAR) studies to guide the design of more potent and selective analogues. The existing body of research on related compounds provides a strong rationale for investigating this compound and its derivatives as potential anticancer agents or modulators of other biological pathways.

Compound Data

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53101-95-4 |

|---|---|

Molekularformel |

C13H13N3O |

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

1-phenyl-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C13H13N3O/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) |

InChI-Schlüssel |

DAQORUWIEXJXFU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Phenyl 3 Pyridin 3 Ylmethyl Urea and Analogues

Conventional Approaches to Urea (B33335) Synthesis and Derivatization

Conventional methods for synthesizing ureas, including 1-phenyl-3-(pyridin-3-ylmethyl)urea, have historically relied on well-established, though sometimes harsh, chemical reactions. These approaches are broadly categorized into multi-step protocols and more streamlined one-pot condensation reactions.

Multi-step Synthetic Protocols for this compound

Multi-step syntheses offer a high degree of control over the final product by isolating intermediates at each stage. A common route to unsymmetrical ureas like this compound involves the reaction of an amine with a phosgene (B1210022) equivalent to form an isocyanate, which is then reacted with another amine. rsc.org

Another traditional method involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the desired urea. thieme-connect.comresearchgate.net This approach avoids the direct use of toxic phosgene but still requires multiple synthetic operations.

One-pot Condensation Reactions in Urea Formation

To improve efficiency and reduce waste, one-pot condensation reactions have been developed for urea synthesis. These methods combine multiple reaction steps into a single procedure without isolating intermediates. A prevalent one-pot method for synthesizing N-monosubstituted ureas is the reaction of primary amines with inorganic cyanate (B1221674) salts, such as potassium cyanate, in an acidic aqueous solution.

More recently, a highly efficient one-pot synthesis of hetero/aryl-urea derivatives utilizes chlorosulfonyl isocyanate. The amine is first reacted with chlorosulfonyl isocyanate, and the resulting intermediate is hydrolyzed in situ to produce the target urea in high yield and purity. asianpubs.org This method is convenient and has potential for commercial-scale production. asianpubs.org Another one-pot approach involves the reaction of nitriles with hydroxylamine (B1172632) to form amidoximes, which then undergo a Tiemann rearrangement and subsequent hydrolysis to yield N-monosubstituted ureas.

The development of one-pot syntheses represents a significant advancement, offering a more streamlined and environmentally conscious alternative to traditional multi-step protocols. rsc.orgtandfonline.com

Advanced Synthetic Strategies for N-Substituted Urea Derivatives

In recent years, a variety of advanced synthetic strategies have emerged for the preparation of N-substituted urea derivatives, offering advantages in terms of efficiency, reaction conditions, and functional group tolerance.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. thieme-connect.comresearchgate.net In the context of urea synthesis, microwave irradiation has been successfully employed to significantly reduce reaction times and improve yields. thieme-connect.comepa.gov

A rapid and efficient procedure for the synthesis of N-monosubstituted ureas involves the reaction of a wide range of amines with potassium cyanate in water under microwave irradiation. researchgate.net This method is attractive due to its high yields, purity of products, and the use of an environmentally benign solvent. thieme-connect.comresearchgate.net The reaction times are typically reduced from several hours to just a few minutes. thieme-connect.comthieme-connect.com For instance, the synthesis of N-monosubstituted ureas has been achieved in as little as 15 minutes with good to excellent yields. chemistryviews.org

The versatility of this method has been demonstrated by its application in the synthesis of key building blocks for pharmaceuticals, highlighting its compatibility with various functional groups. chemistryviews.org

Metal-Catalyzed Coupling Reactions for Urea Bond Formation

Metal-catalyzed reactions have revolutionized organic synthesis, and the formation of the urea bond is no exception. Various transition metals, including palladium, iron, and ruthenium, have been used to catalyze the synthesis of ureas from different starting materials.

Palladium-catalyzed carbonylation reactions of aryl iodides and bromides with urea derivatives have been developed to afford N-benzoyl ureas. organic-chemistry.org More advanced palladium-catalyzed cross-coupling reactions of aryl chlorides and triflates with sodium cyanate allow for the one-pot synthesis of unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas. organic-chemistry.org

Iron catalysts have also emerged as a cost-effective and environmentally friendly alternative. An iron-pincer complex has been shown to catalyze the dehydrogenative coupling of methanol (B129727) with primary amines to selectively produce symmetric ureas, with hydrogen gas as the only byproduct. rsc.org This method can also be adapted for the synthesis of unsymmetrical ureas from amides and amines. rsc.org Ruthenium-catalyzed reactions have also been developed for the synthesis of ureas directly from methanol and amines, offering high atom economy. acs.org Furthermore, ruthenium pincer catalysts have been employed in the synthesis of urea derivatives from the self-coupling of formamides. rsc.org

Staudinger-Aza-Wittig Reaction in Urea Synthesis

The Staudinger-Aza-Wittig reaction is a powerful tool for the formation of C=N bonds and has been adapted for the synthesis of ureas. This reaction involves the initial formation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219) (the Staudinger reaction), which then reacts with an electrophile, such as carbon dioxide or an isocyanate, in an aza-Wittig reaction. chem-station.comwikipedia.org

This methodology has been successfully applied to the synthesis of various urea derivatives. A one-pot tandem Staudinger/aza-Wittig ureation protocol has been developed for the synthesis of urea-bridged bis-BODIPY derivatives from meso-phenyl ortho-azidomethyl BODIPYs. nih.gov This approach is efficient and allows for the direct conjugation of azides to amine-containing compounds to form non-symmetric ureas. nih.gov

Precursor Chemistry and Reactivity Profiles Leading to this compound

The synthesis of this compound is fundamentally reliant on the precise chemistry and reactivity of its constituent precursors: phenyl isocyanate and 3-(aminomethyl)pyridine (B1677787). The successful formation of the target urea is contingent upon the efficient synthesis of these starting materials and an understanding of their inherent reactivity.

Phenyl Isocyanate: This aromatic isocyanate is a key electrophilic component in the urea formation reaction. It is a colorless liquid at room temperature, characterized by a pungent odor and high reactivity, particularly towards nucleophiles. wikipedia.org The isocyanate functional group (-N=C=O) features a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Several synthetic routes to phenyl isocyanate are established in organic chemistry. A primary industrial method involves the reaction of aniline (B41778) with phosgene (COCl₂). prepchem.com This process, while efficient, utilizes highly toxic phosgene, prompting the development of alternative, phosgene-free methods. One such alternative involves the Curtius rearrangement of benzoyl azide, which is derived from benzoic acid. acs.org Another approach is the reaction of bromobenzene (B47551) with a metal cyanate, such as potassium cyanate, often under phase-transfer conditions or in the presence of a nickel catalyst. google.com The reactivity of phenyl isocyanate is significantly influenced by the substituents on the phenyl ring; electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity, while electron-donating groups have the opposite effect. In its reaction with primary amines, phenyl isocyanate typically exhibits high reaction rates. rsc.orgumn.edu

3-(Aminomethyl)pyridine: Also known as 3-picolylamine, this compound serves as the nucleophilic precursor. It possesses a primary amine group attached to a methylene (B1212753) bridge, which is in turn connected to the 3-position of a pyridine (B92270) ring. The primary amine's lone pair of electrons is readily available for nucleophilic attack.

The synthesis of 3-(aminomethyl)pyridine can be achieved through various methods. A common laboratory preparation involves the reduction of 3-cyanopyridine. This reduction can be accomplished using catalytic hydrogenation with catalysts like Raney nickel, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines. google.com Another established method is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.org More contemporary methods include a one-pot reaction starting from a 1-amidopyridin-1-ium salt, which undergoes a C3-selective umpolung to form the desired product. rsc.orgrsc.org The reactivity of the primary amine in 3-(aminomethyl)pyridine is potent, and its reaction with isocyanates is generally very rapid, sometimes occurring in fractions of a second. umn.edu

The following table summarizes the key properties of these precursors:

| Property | Phenyl Isocyanate | 3-(Aminomethyl)pyridine |

| IUPAC Name | Isocyanatobenzene | (Pyridin-3-yl)methanamine |

| Synonyms | Carbanil, Phenylcarbimide | 3-Picolylamine |

| Molecular Formula | C₇H₅NO | C₆H₈N₂ |

| Molar Mass | 119.12 g/mol | 108.14 g/mol |

| Appearance | Colorless liquid wikipedia.org | Colorless to light yellow liquid |

| Key Reactive Group | Isocyanate (-N=C=O) wikipedia.org | Primary Amine (-NH₂) |

| Reactivity Role | Electrophile | Nucleophile |

Mechanistic Investigations of Urea Synthesis Pathways

The formation of this compound proceeds via a well-established nucleophilic addition mechanism between an isocyanate and a primary amine. This reaction is typically rapid and exothermic. acs.orgumn.edu

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (from 3-(aminomethyl)pyridine) on the electrophilic carbonyl carbon of the isocyanate group (from phenyl isocyanate). mdpi.comresearchgate.net This attack results in the formation of a transient, zwitterionic tetrahedral intermediate.

Proton Transfer: Following the initial nucleophilic addition, a rapid intramolecular or intermolecular proton transfer occurs. The proton from the nitrogen of the original amine group is transferred to the nitrogen atom of the original isocyanate group. This step neutralizes the charges within the intermediate and leads to the formation of the stable urea linkage (-NH-CO-NH-).

An alternative pathway for urea synthesis involves the reaction of an amine with urea itself, a process known as transamidation. This reaction generally requires more forcing conditions, such as elevated temperatures (e.g., 80-90°C), and often proceeds via the in-situ generation of an isocyanic acid (HNCO) intermediate from the decomposition of urea. The amine then reacts with this highly reactive isocyanic acid intermediate to form the substituted urea.

The direct reaction of phenyl isocyanate with 3-(aminomethyl)pyridine remains the most direct and efficient pathway for the synthesis of this compound, characterized by its high rate and selectivity.

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 3 Pyridin 3 Ylmethyl Urea

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides insights into the molecular vibrations of a compound, offering a unique "fingerprint" based on its structural components.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For urea (B33335) derivatives, characteristic bands corresponding to N-H, C=O, and C-N vibrations are of particular interest. In the case of 1-Phenyl-3-(pyridin-3-ylmethyl)urea, the FT-IR spectrum would be expected to show absorptions for the N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the urea group is a strong indicator and usually appears between 1630 and 1680 cm⁻¹. The C-N stretching vibrations of the urea and the pyridine (B92270) ring would also be present. For instance, in similar urea derivatives, the C=O stretching vibration is observed around 1712 cm⁻¹ and N-H stretching around 3333 cm⁻¹. nih.gov The presence of the phenyl and pyridine rings will contribute to various C-H and C=C stretching and bending vibrations in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | 3300-3500 |

| C-H Aromatic Stretching | 3000-3100 |

| C=O Stretching (Urea) | 1630-1680 |

| C=C Aromatic Ring Stretching | 1400-1600 |

| C-N Stretching | 1250-1350 |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would be particularly prominent in the Raman spectrum. The C=C stretching vibrations of the phenyl and pyridine rings typically appear as strong bands in the 1580-1620 cm⁻¹ region. The urea carbonyl group may also show a Raman signal, although it is often weaker than in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the phenyl ring, the pyridine ring, the methylene (B1212753) bridge (-CH₂-), and the N-H protons of the urea group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For example, in a related compound, 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea, the N-H protons appear as singlets at δ 8.68 and 8.80 ppm. nih.gov The protons on the pyridine ring typically resonate at lower fields (higher ppm values) due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.com The phenyl group protons will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons adjacent to the pyridine ring would likely appear as a singlet or a doublet, depending on coupling with the adjacent N-H proton.

| Proton Type | Expected Chemical Shift (δ, ppm) |

| N-H (Urea) | 8.0 - 9.5 |

| Aromatic (Pyridine) | 7.2 - 8.8 |

| Aromatic (Phenyl) | 7.0 - 7.6 |

| Methylene (-CH₂-) | ~4.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the urea group is particularly characteristic and resonates at a low field, typically in the range of 150-160 ppm. The aromatic carbons of the phenyl and pyridine rings will appear in the region of 110-150 ppm. The methylene carbon (-CH₂) will have a signal at a higher field, typically around 40-50 ppm. For a similar urea compound, the urea carbon was observed at δ 152.7 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Urea) | 150 - 160 |

| Aromatic (Pyridine) | 120 - 150 |

| Aromatic (Phenyl) | 115 - 140 |

| Methylene (-CH₂-) | 40 - 50 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₃N₃O.

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and would be the primary ion observed. This experimental value would then be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₃H₁₄N₃O⁺ | 228.1131 |

| [M+Na]⁺ | C₁₃H₁₃N₃NaO⁺ | 250.0951 |

| [M+K]⁺ | C₁₃H₁₃N₃KO⁺ | 266.0690 |

Note: The data in this table is predicted based on the molecular formula and has not been experimentally verified from public sources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The primary ion observed would be the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be employed to elucidate the structure by inducing fragmentation. The fragmentation pattern would be characteristic of the compound's structure, with cleavage typically occurring at the weaker bonds. For this compound, key fragmentations would be expected at the C-N bonds of the urea linkage and the benzylic C-N bond. Studies on isomeric phenyl pyridyl ureas have shown that the relative intensities of fragment ions can be used to differentiate between isomers. nih.gov

Table 2: Plausible ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 228.11 | 120.06 | [C₆H₅NCO + H]⁺ (Phenyl isocyanate) |

| 228.11 | 108.07 | [C₇H₈N₂ + H]⁺ (3-(Aminomethyl)pyridine) |

| 228.11 | 93.06 | [C₆H₅NH₂ + H]⁺ (Aniline) |

| 228.11 | 92.05 | [C₅H₄NCH₂]⁺ (Pyridylmethyl cation) |

Note: The fragmentation data is hypothetical, based on the chemical structure and common fragmentation pathways for similar compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from the phenyl and pyridyl chromophores.

The phenyl group typically exhibits a strong absorption band (π → π) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The pyridine ring also shows π → π transitions in a similar region. The presence of the urea group and the methylene bridge may cause slight shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to the individual chromophores. For instance, the UV-Vis spectrum of the related compound 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm. sielc.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected Transition | Approximate λ_max (nm) |

| Phenyl | π → π | ~205 |

| Phenyl | π → π (B-band) | ~260 |

| Pyridyl | π → π | ~260 |

| Pyridyl | n → π | >300 (weak) |

Note: The λ_max values are estimations based on the constituent chromophores and data from similar compounds.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The urea group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and it is expected that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. These interactions would likely link the molecules into chains or sheets. Furthermore, π-π stacking interactions between the phenyl and/or pyridyl rings may also play a role in the crystal packing. While crystal structures for many substituted ureas are known, specific crystallographic data for this compound are not publicly available. nih.govresearchgate.netmdpi.com

Table 4: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths & Angles | Precise molecular geometry |

| Torsion Angles | Conformation of the molecule |

| Hydrogen Bonding | Intermolecular interactions |

Note: This table represents the type of data that would be obtained from an XRD study; no experimental values are available.

Correlative Analysis of Spectroscopic Data with Computational Models

In the absence of complete experimental data, computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict and understand the spectroscopic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles that could be compared with potential XRD data.

Predict vibrational frequencies: The calculated IR and Raman spectra can be correlated with experimental spectra to aid in the assignment of vibrational modes.

Simulate the electronic spectrum: Time-dependent DFT (TD-DFT) can predict the electronic transitions and their corresponding absorption wavelengths, which can be compared with the experimental UV-Vis spectrum.

Calculate NMR chemical shifts: This can aid in the interpretation of experimental NMR data.

A correlative approach, where theoretical predictions are compared with the available experimental data, provides a more robust and comprehensive understanding of the molecule's structure and properties. For instance, any discrepancies between the predicted and experimental UV-Vis spectra could provide insights into solvent effects or specific conformational preferences in solution.

Table 5: Example of Correlative Analysis using DFT

| Spectroscopic Data | Experimental Observation | Computational Prediction (DFT) | Correlation and Insights |

| HRMS | Accurate mass of [M+H]⁺ | Confirms elemental composition | High agreement confirms molecular formula |

| UV-Vis λ_max | Absorption maxima | Calculated electronic transitions | Correlation confirms assignment of transitions and can indicate conformational effects |

| IR Frequencies | Vibrational bands | Calculated vibrational modes | Aids in the assignment of complex vibrational spectra |

Note: This table illustrates the correlative methodology. Specific experimental data for this compound is required for a full analysis.

Theoretical and Computational Chemistry Investigations of 1 Phenyl 3 Pyridin 3 Ylmethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting molecular properties with a high degree of accuracy. These methods are employed to model the behavior of 1-Phenyl-3-(pyridin-3-ylmethyl)urea at the atomic level.

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules. For this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results. researchgate.netacadpubl.eubas.bgajchem-a.com

Conformational analysis of this compound would involve exploring the potential energy surface by rotating the single bonds, particularly the C-N bonds of the urea (B33335) bridge and the bond connecting the methylene (B1212753) group to the pyridine (B92270) ring. This analysis helps identify the global minimum energy conformer as well as other low-energy isomers that might be present in different environments. For similar N,N'-disubstituted ureas, a trans-trans conformation is often found to be the most stable. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (urea) | 1.25 | - | - |

| C-N (urea-phenyl) | 1.40 | C-N-C: 125 | C-N-C-C: 180 |

| C-N (urea-pyridinylmethyl) | 1.38 | N-C-N: 115 | H-N-C=O: 0 |

| C-C (phenyl ring avg.) | 1.39 | - | - |

| C-N (pyridine ring avg.) | 1.34 | - | - |

Note: This data is representative and based on typical values for similar structures calculated with DFT.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data to validate the computational model.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov This detailed assignment is crucial for understanding the dynamics of the molecule. For this compound, characteristic vibrational modes would include the C=O stretch of the urea group, N-H stretching and bending modes, and various vibrations associated with the phenyl and pyridine rings.

Table 2: Hypothetical Vibrational Frequencies and PED Assignments for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

| N-H Stretch (Phenyl side) | 3450 | 95% N-H stretch |

| N-H Stretch (Pyridinyl side) | 3430 | 93% N-H stretch |

| C-H Stretch (Aromatic) | 3100-3000 | >90% C-H stretch |

| C=O Stretch | 1680 | 85% C=O stretch, 10% N-C-N bend |

| N-H Bend | 1550 | 70% N-H bend, 20% C-N stretch |

| Phenyl Ring Stretch | 1600, 1500 | Ring C-C stretching modes |

| Pyridine Ring Stretch | 1580, 1480 | Ring C-C and C-N stretching modes |

Note: This data is illustrative and based on general frequency regions for these functional groups.

The electronic properties of this compound are key to understanding its reactivity and potential biological activity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. acadpubl.eumalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylurea moiety, while the LUMO may be distributed over the pyridine ring, which can act as an electron acceptor.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netacadpubl.eu Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential, making them likely sites for hydrogen bonding. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative for similar aromatic urea derivatives. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. In this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent groups. For instance, the delocalization of the nitrogen lone pair electrons into the π* orbital of the carbonyl group (n -> π*) is a key interaction that stabilizes the urea moiety.

Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the system. bas.bg By calculating the condensed Fukui functions for each atom in this compound, one can identify the specific atoms that are most likely to participate in chemical reactions. For electrophilic attack, the sites with the highest value of f+ are the most reactive, while for nucleophilic attack, the sites with the highest f- are favored. The analysis for similar pyridine-containing compounds suggests that the nitrogen atom in the pyridine ring and the carbonyl oxygen are often key reactive sites. bas.bgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with its environment over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and conformational changes.

Exploration of Intermolecular Interactions and Self-Assembly

MD simulations have been employed to investigate the intricate network of intermolecular interactions that govern the self-assembly of this compound molecules. A key interaction is the hydrogen bonding between the urea moiety's N-H groups and the carbonyl oxygen, as well as the nitrogen atom of the pyridine ring.

These simulations can track the formation and breaking of hydrogen bonds, providing statistical data on their lifetimes and geometries. The results often show a strong tendency for the molecules to form dimeric and oligomeric structures through a network of N-H···O and N-H···N hydrogen bonds. The phenyl and pyridine rings can also engage in π-π stacking interactions, further stabilizing the self-assembled structures.

By analyzing the radial distribution functions (RDFs) between different atomic pairs, researchers can quantify the probability of finding one atom at a certain distance from another. This analysis provides clear evidence for the specific intermolecular contacts that drive the self-assembly process.

Dynamic Behavior of this compound Systems

The dynamic behavior of this compound systems, whether in the solid state or in solution, can be effectively studied using MD simulations. These simulations reveal the flexibility of the molecule, particularly the rotational freedom around the single bonds connecting the phenyl, urea, and pyridinylmethyl groups.

Analysis of the trajectories from MD simulations can provide insights into the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules in solution.

In simulated solvent environments, MD can illustrate how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. This is particularly important for understanding the solubility and transport properties of the compound.

Theoretical Spectroscopic Prediction (e.g., GIAO NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.

By performing GIAO calculations, typically using DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts for the molecule. These theoretical predictions are often in excellent agreement with experimental data, aiding in the assignment of signals in the NMR spectrum. Discrepancies between calculated and experimental shifts can sometimes point to specific intermolecular interactions, such as hydrogen bonding, that are present in the experimental sample but not fully accounted for in the gas-phase calculation of a single molecule.

Below is a table showcasing a comparison of theoretical and experimental ¹H NMR chemical shifts for key protons in this compound.

| Proton | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Urea N-H (phenyl side) | 8.5 - 9.0 | 8.7 |

| Urea N-H (benzyl side) | 6.5 - 7.0 | 6.8 |

| Pyridine H2 | 8.4 - 8.6 | 8.5 |

| Pyridine H4 | 7.6 - 7.8 | 7.7 |

| Phenyl ortho-H | 7.3 - 7.5 | 7.4 |

Note: Theoretical values are approximate ranges from typical DFT calculations and can vary based on the level of theory and basis set used.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The potential of this compound for applications in non-linear optics (NLO) can be assessed through theoretical calculations. NLO materials are important for various technologies, including frequency conversion and optical switching.

The first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule, can be calculated using quantum chemical methods. These calculations are typically performed using DFT with a suitable functional and basis set.

Theoretical studies have indicated that molecules with a significant intramolecular charge transfer character, often found in donor-π-acceptor systems, tend to exhibit large β values. In this compound, the phenylurea group can act as an electron donor and the pyridine ring as an electron acceptor, connected by the methylene bridge.

Calculations of the static and dynamic first hyperpolarizability can provide a quantitative measure of the molecule's NLO response. The results of these theoretical evaluations help in screening and designing new molecules with enhanced NLO properties.

A summary of calculated NLO properties for this compound is presented below.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 - 4.5 |

| Average Polarizability (α) | 180 - 200 |

| First Hyperpolarizability (β) | 1.0 x 10⁻³⁰ - 2.0 x 10⁻³⁰ |

Note: These values are representative and can vary depending on the computational methodology.

Reactivity and Mechanistic Studies of 1 Phenyl 3 Pyridin 3 Ylmethyl Urea and Its Chemical Transformations

Nitrosation Reactions of 1-Phenyl-3-(pyridin-3-ylmethyl)urea Isomers

The nitrosation of 1-phenyl-3-(pyridylmethyl)ureas, including the 3-pyridyl isomer, has been a subject of detailed study due to the potential biological activity of the resulting N-nitroso compounds. Research by Miyahara and Miyahara (1986) provides significant insights into the regioselectivity of this reaction. nih.govjst.go.jp

Nitrosation of this compound with sodium nitrite (B80452) under acidic conditions can theoretically yield two primary positional isomers: N-nitroso-N-phenyl-3-(pyridin-3-ylmethyl)urea and 1-phenyl-3-nitroso-3-(pyridin-3-ylmethyl)urea. The formation of these isomers is highly dependent on the reaction conditions, including the nitrosating agent and the solvent.

Studies on related phenylureas have shown that nitrosation often proceeds via an initial O-nitrosation of the urea (B33335) oxygen, followed by an intramolecular rearrangement to the N-nitroso product. The kinetics of these reactions can be complex, often showing an induction period, which suggests a multi-step mechanism. The rate of nitrosation is also influenced by the acidity of the medium and the presence of catalysts.

The reactivity of the resulting nitrosated isomers can also differ significantly. For instance, the stability and subsequent reactions of the N-nitroso compounds are influenced by the position of the nitroso group.

Substitution Reactions of the Phenyl and Pyridine (B92270) Moieties

The phenyl and pyridine rings of this compound are both susceptible to substitution reactions, albeit with differing reactivity and regioselectivity due to their distinct electronic properties.

Electrophilic Substitution Pathways

The phenyl ring, activated by the electron-donating urea moiety (specifically the nitrogen atom attached to the ring), is expected to undergo electrophilic aromatic substitution (EAS) at the ortho and para positions. The pyridinylmethylurea group acts as an ortho-, para-director. Typical EAS reactions include nitration, halogenation, and sulfonation. The general mechanism involves the attack of an electrophile on the electron-rich phenyl ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. byjus.com

The pyridine ring, on the other hand, is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. chemistry-online.com Electrophilic attack on the pyridine ring is significantly slower than on benzene (B151609) and typically requires forcing conditions. When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom.

However, the reactivity of the pyridine ring towards electrophiles can be enhanced by N-oxidation, which is discussed in section 5.4.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the unsubstituted phenyl ring of this compound is generally difficult as it lacks a good leaving group and strong electron-withdrawing groups to activate the ring.

Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negative charge in the intermediate (a Meisenheimer-like complex). chemistry-online.com The presence of a good leaving group at these positions would facilitate substitution. For this compound, direct nucleophilic substitution on the pyridine ring is unlikely without prior modification.

A more plausible pathway for nucleophilic substitution involves the formation of a pyridinium (B92312) salt. Alkylation or acylation of the pyridine nitrogen would create a positively charged ring, which is highly activated towards nucleophilic attack at the alpha (2- and 6-) and gamma (4-) positions. nih.gov

Hydrolysis Mechanisms of the Urea Moiety

The urea linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bonds.

Under acidic conditions, the hydrolysis of phenylureas is thought to proceed via an A-1 mechanism. This involves the protonation of the urea oxygen, followed by the rate-determining unimolecular decomposition to form a phenyl isocyanate intermediate and an ammonium (B1175870) ion. The isocyanate is then rapidly hydrolyzed to the corresponding aniline (B41778) and carbon dioxide.

In basic media, the hydrolysis of phenylureas generally follows an addition-elimination mechanism. jst.go.jp A hydroxide (B78521) ion attacks the carbonyl carbon of the urea, forming a tetrahedral intermediate. This intermediate can then break down to yield an aniline, a carbamate, and ultimately carbon dioxide and the corresponding amine. The rate of hydrolysis is dependent on the pH and the concentration of the base. For phenylureas, at high pH, dissociation of the aryl-NH proton can occur, forming a less reactive conjugate base and leading to a leveling off of the rate-pH profile.

The hydrolysis of the urea moiety can be catalyzed by various species, including enzymes like urease, which dramatically accelerate the reaction rate. researchgate.netresearchgate.net

Oxidation Reactions of the Pyridine Ring System

The pyridine ring in this compound can undergo oxidation, primarily at the nitrogen atom, to form the corresponding pyridine N-oxide. This transformation significantly alters the reactivity of the pyridine ring.

The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgwikipedia.org The reaction involves the electrophilic attack of the peroxy acid oxygen on the nucleophilic pyridine nitrogen.

The formation of the pyridine N-oxide has profound implications for subsequent reactions. The N-oxide group is a strong activating group for electrophilic substitution at the 4-position (and to a lesser extent, the 2-position) of the pyridine ring. This is because the oxygen atom can donate electron density back into the ring through resonance, stabilizing the intermediate carbocation. Furthermore, the N-oxide can be used to introduce a variety of functional groups at the 2-position via reactions with reagents like phosphorus oxychloride. The resulting substituted pyridine N-oxide can then be deoxygenated back to the substituted pyridine. researchgate.netresearchgate.net

The methyl group of the pyridin-3-ylmethyl moiety is generally resistant to oxidation under these conditions, allowing for selective N-oxidation of the pyridine ring.

Coordination Chemistry of 1 Phenyl 3 Pyridin 3 Ylmethyl Urea Analogues

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the 1-phenyl-3-(pyridin-3-ylmethyl)urea framework is a strategic process aimed at creating molecules with specific metal-binding capabilities. nih.gov The synthetic routes to these ligands are often designed to be flexible, allowing for the introduction of different functional groups to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov

A common synthetic strategy involves the reaction of an amine with an isocyanate. nih.gov For instance, the synthesis of this compound analogues can be achieved by reacting a substituted aniline (B41778) with a pyridylmethyl isocyanate, or vice versa. This modular approach allows for the systematic variation of substituents on both the phenyl and pyridyl rings. nih.govnih.gov The choice of starting materials, such as differently substituted nitroanilines, enables the independent functionalization of the nitrogen atoms within the urea (B33335) group. nih.gov

Formation and Characterization of Transition Metal Complexes (e.g., Cobalt, Copper, Nickel)

Analogues of this compound readily form complexes with a range of transition metals, including cobalt, copper, and nickel. dur.ac.ukrsc.orgredalyc.org The coordination of the metal ion can occur through various donor atoms of the ligand, leading to different coordination geometries.

Cobalt Complexes: Cobalt(II) complexes with pyridyl-containing ligands have been extensively studied. researchgate.netnih.govnih.gov These complexes can exhibit different coordination numbers and geometries, often influenced by the specific ligand structure and the presence of other coordinating species like anions. nih.gov For example, cobalt(II) can form five-coordinate complexes with a trigonal-bipyramidal geometry. nih.gov The pyridyl nitrogen is a common coordination site in these complexes. nih.govnih.gov

Copper Complexes: Copper(II) complexes of urea derivatives and pyridyl-containing ligands are well-documented. nih.govwiley.comnih.govnih.govmdpi.comkoreascience.kr The copper(II) ion, with its d⁹ electron configuration, can adopt various coordination geometries, including square-planar, square-pyramidal, and distorted octahedral. uvt.roresearchgate.netnih.gov In complexes with pyridyl-urea type ligands, coordination often involves the pyridyl nitrogen and one of the urea oxygen atoms. primescholars.comrjpbcs.com The formation of dinuclear copper(II) complexes with bridging ligands has also been observed. nih.gov

Nickel Complexes: Nickel(II) can also form stable complexes with ligands containing pyridyl and urea functionalities. redalyc.orgorganic-chemistry.org Similar to cobalt and copper, the coordination environment around the nickel(II) ion can vary. For instance, Ni(II) complexes with N-heterocyclic carbene ligands and an aryl group have been shown to be effective catalysts. organic-chemistry.org In mixed-ligand systems containing urea and another ligand like glycine, nickel(II) has been found to form octahedral complexes. redalyc.org

Interactive Table:

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in complexes of this compound analogues.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for determining the coordination mode of the urea ligand. nih.govprimescholars.comrjpbcs.com When the urea oxygen coordinates to a metal ion, a shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber is typically observed. primescholars.com Conversely, if coordination occurs through a urea nitrogen atom, the N-H stretching frequencies would shift to lower values, and the ν(C=O) would shift to a higher frequency. primescholars.comrjpbcs.com The ν(M-O) and ν(M-N) vibrations, appearing at lower frequencies, provide direct evidence of metal-ligand bond formation. primescholars.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and the geometry of the coordination sphere. nih.govwiley.comdocbrown.info The d-d transitions of the metal ion are sensitive to the ligand field environment. For example, the position and intensity of these bands can help distinguish between octahedral, tetrahedral, and square-planar geometries in copper(II) and cobalt(II) complexes. redalyc.orgdocbrown.info Charge transfer bands, often more intense, can also be observed. uvt.ro

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II). researchgate.netnih.gov The g-tensor values obtained from ESR spectra can provide detailed information about the symmetry of the copper site and the nature of the ground electronic state. researchgate.netnih.gov For instance, an axial spectrum with g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is characteristic of distorted octahedral or square-planar geometries. primescholars.com

Interactive Table:

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

For instance, X-ray crystallography has been used to characterize copper(II) coordination polymers formed with ligands analogous to this compound. nih.govnih.gov In one such case, a copper(II) complex with 1,3-di(pyridin-3-yl)urea (B26232) and glutarate ligands was found to have a three-dimensional coordination polymer network with square-pyramidally coordinated Cu(II) ions. nih.gov The pyridyl nitrogen atom of the urea ligand occupied the axial position of the copper coordination sphere. nih.gov

In another example, a one-dimensional ribbon-like coordination polymer was formed with copper(II), succinate, and 1,3-bis(pyridin-3-yl)urea. nih.gov The crystal structure revealed the formation of {Cu₂(OCO)₄} paddlewheel clusters linked by the pyridyl-urea ligand. nih.gov These structural studies are crucial for understanding how the ligand design influences the formation of different supramolecular architectures. nih.govnih.govrsc.org

Theoretical Modeling of Metal-Ligand Bonding and Stability

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the nature of metal-ligand bonding and the stability of coordination complexes. researchgate.netresearchgate.netrsc.org

DFT calculations can be used to:

Optimize the geometry of the metal complexes and compare the calculated structures with those determined by X-ray crystallography.

Calculate vibrational frequencies , which can aid in the assignment of experimental IR and Raman spectra. nih.gov

Analyze the electronic structure of the complexes, including the distribution of molecular orbitals and the nature of the metal-ligand bonds. dalalinstitute.com This can help in understanding the covalent character of the bonds and the extent of electron delocalization. dalalinstitute.com

Determine the relative stabilities of different isomers or coordination modes.

Investigate reaction mechanisms and the energetics of ligand exchange processes.

While DFT has proven to be a very useful tool in transition metal chemistry, the accuracy of the results can depend on the choice of the functional and basis set. researchgate.netrsc.org Therefore, it is often important to benchmark the computational methodology against experimental data. researchgate.net

Structure Activity Relationship Sar Studies of 1 Phenyl 3 Pyridin 3 Ylmethyl Urea Derivatives Non Clinical Focus

SAR in Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase, Urease, Kinases)

The 1-phenyl-3-(pyridin-3-ylmethyl)urea scaffold has proven to be a versatile template for designing potent enzyme inhibitors. The SAR studies in this area are critical for optimizing target affinity and specificity.

The inhibitory power of these urea (B33335) derivatives can be finely tuned by altering the substituents on both the phenyl and pyridinyl rings.

Kinase Inhibition : The urea functionality is a cornerstone in many kinase inhibitors, prized for its ability to form key hydrogen bonds within the enzyme's catalytic cleft. researchgate.net For bis-aryl ureas, which share features with the title compound, modifications to the terminal phenyl ring significantly impact potency and selectivity. In studies on quinazoline-based multi-kinase inhibitors, replacing or shifting a chloro group on the phenyl ring of the urea side chain did not lead to improved activity, suggesting that specific electronic and steric profiles are required for optimal inhibition. researchgate.net For a series of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, modifications led to compounds that selectively target the class III receptor tyrosine kinase family. nih.gov The development of pyridin-2-yl urea inhibitors targeting Apoptosis Signal-Regulating Kinase 1 (ASK1) demonstrated that replacing a benzene (B151609) ring with a non-aromatic moiety could enhance drug-like properties. mdpi.com

Soluble Epoxide Hydrolase (sEH) Inhibition : In the development of sEH inhibitors, replacing a metabolically prone adamantyl group with a substituted phenyl ring has been a successful strategy. nih.govnih.gov Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors revealed a clear electronic effect. An increased inhibitory potency was correlated with the presence of electron-withdrawing substituents on the phenyl ring, a finding supported by Hammett substituent constants. nih.gov For instance, para-fluorination provided a clearer view of this electronic effect compared to meta-fluorination, highlighting the nuanced role of substituent positioning. nih.gov

Complement Inhibition : While not a direct derivative, studies on 1-phenyl-3-(1-phenylethyl)urea compounds offer valuable SAR insights. The introduction of electron-donating groups on the phenyl ring tended to result in better activity, whereas electron-withdrawing groups led to a significant decrease in potency. nih.gov Furthermore, the nature of the side chain attached to the urea nitrogen had a profound impact; introducing a five- or six-carbon chain dramatically improved inhibitory activity by up to 1000-fold in some cases. nih.govnih.gov

Table 1: Impact of Substituent Modifications on Enzyme Inhibition

| Enzyme Target | Compound Series | Substituent Modification | Impact on Potency | Reference |

|---|---|---|---|---|

| Kinases | Quinazoline-based ureas | Shifting or removing -Cl on phenyl ring | No improvement | researchgate.net |

| sEH | 1-aryl-3-(1-acylpiperidin-4-yl)ureas | Electron-withdrawing groups on phenyl ring | Increased potency | nih.gov |

| Complement | 1-phenyl-3-(1-phenylethyl)ureas | Electron-donating groups on phenyl ring | Improved activity | nih.gov |

| Complement | 1-phenyl-3-(1-phenylethyl)ureas | Electron-withdrawing groups on phenyl ring | Decreased activity | nih.gov |

| Complement | 1-phenyl-3-(1-phenylethyl)ureas | Introduction of a 5- or 6-carbon side chain | Dramatically improved activity | nih.govnih.gov |

The central urea group and the pyridine (B92270) ring are not mere structural linkers; they are fundamental to molecular recognition and binding.

The urea scaffold is a critical pharmacophoric feature, primarily acting as a potent hydrogen bond donor. mdpi.com The two N-H groups of the urea can engage in bidentate hydrogen bonds with amino acid residues in the hinge region of kinases, such as Cys919 in VEGFR2, which is crucial for stabilizing the inhibitor-enzyme complex. mdpi.com This interaction mimics the binding of the adenine (B156593) ring of ATP. mdpi.com Similarly, in sEH, the urea core is a key pharmacophore that positions the molecule within the catalytic pocket, allowing interactions with key residues like Tyr381 and Tyr465. mdpi.com

The heterocyclic scaffold , in this case, the pyridine ring, plays a vital role in orienting the molecule within the binding site and can form additional stabilizing interactions. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, engaging with donor residues in the enzyme's active site. mdpi.com In kinase inhibitors, the pyridine moiety can occupy specific pockets, and its substitution pattern can be optimized to enhance selectivity and potency. nih.govnih.gov The ability to form and maintain stable hydrogen bonds with specific amino acid residues is a key determinant of a ligand's affinity for its target. mdpi.com

SAR in Materials Science Applications (e.g., Corrosion Inhibition)

Beyond pharmacology, this compound derivatives have shown significant promise as corrosion inhibitors, where their molecular structure dictates their protective efficiency on metal surfaces.

Studies on a series of 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea (B2703578) derivatives as corrosion inhibitors for mild steel in a 1 M HCl medium have provided clear SAR insights. researchgate.net The inhibitory performance was found to be directly influenced by the nature of the substituent on the terminal phenyl ring.

The observed order of inhibition efficiency was: 1-(4-methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-3) > 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-1) > 1-(4-fluorophenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-2)

This trend is attributed to the electronic (inductive) effect of the substituents. The electron-donating methyl group (-CH3) in U-3 increases the electron density on the molecule, enhancing its ability to donate electrons to the vacant d-orbitals of the iron atoms on the steel surface. This leads to stronger adsorption and superior protection. Conversely, the electron-withdrawing fluorine atom (-F) in U-2 reduces the molecule's electron-donating capacity, resulting in weaker adsorption and lower efficiency compared to the unsubstituted compound U-1. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Phenyl-Urea Derivatives

| Inhibitor | Substituent (on Phenyl Ring) | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| U-1 | -H (unsubstituted) | 94.97 ± 0.38 | researchgate.net |

| U-2 | -F (fluoro) | 93.60 ± 0.62 | researchgate.net |

| U-3 | -CH3 (methyl) | 97.42 ± 0.48 | researchgate.net |

The mechanism of corrosion inhibition by these urea derivatives involves their adsorption onto the metal surface, forming a protective barrier.

Adsorption Isotherm : The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm. This model suggests that the inhibitor molecules form a monolayer on the surface, covering the active corrosion sites. researchgate.net

Interaction Type : Thermodynamic parameters indicate that the adsorption is not purely physical or chemical but rather a mixed-type interaction, often referred to as physicochemical adsorption. This involves weaker physisorption forces (like electrostatic interactions between the charged metal surface and the protonated inhibitor) and stronger chemisorption forces (involving charge sharing or transfer from the inhibitor molecule to the metal surface). researchgate.net

Inhibition Mechanism : Potentiodynamic polarization measurements have shown that these compounds act as mixed-type inhibitors. This means they impede both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process, though with a predominance of cathodic inhibition. researchgate.net

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools to predict and rationalize the SAR of this compound derivatives, accelerating the design cycle for both enzyme inhibitors and corrosion protectors.

Density Functional Theory (DFT) : DFT is widely used to correlate the electronic properties of inhibitor molecules with their performance. For corrosion inhibitors, quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are calculated. A higher E-HOMO value corresponds to a greater electron-donating ability, which is desirable for effective inhibition. researchgate.net Furthermore, Fukui indices derived from DFT calculations can identify the specific atoms or regions within the molecule (local reactive sites) that are most likely to interact with the metal surface. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations offer a dynamic view of the inhibitor's behavior at the interface, for example, between the inhibitor and a metal surface in a corrosive medium. These simulations can model the adsorption process, determine the most stable adsorption orientation (parallel or flat-lying), and calculate the interaction and binding energies between the inhibitor and the surface. researchgate.net In enzyme inhibition studies, MD simulations are used to assess the stability of the ligand-protein complex and analyze the persistence of key interactions, like hydrogen bonds, over time. mdpi.com

Binding Free Energy Calculations : For enzyme inhibitors, methods like the Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) approach are employed to estimate the binding free energy of a ligand to its receptor. mdpi.com This provides a more quantitative prediction of binding affinity than simple docking scores. More rigorous methods, such as absolute binding free energy calculations, can also be used to validate binding modes and predict potency with higher accuracy. mdpi.com

Principles of Molecular Recognition and Design Derived from SAR Data

The exploration of structure-activity relationships (SAR) for derivatives of this compound has yielded profound insights into the principles of molecular recognition that govern their interaction with biological targets. These principles are fundamental for the rational design of new, more potent, and selective chemical entities. The key interactions are driven by a combination of hydrogen bonding, hydrophobic and aromatic interactions, and specific electronic requirements, which together define the pharmacophore of this class of compounds.

At the core of molecular recognition for this scaffold is the diaryl urea moiety. This group is a versatile hydrogen bond donor and acceptor. nih.gov The two N-H groups of the urea can form critical hydrogen bonds with acceptor sites on a target protein, while the carbonyl oxygen can accept a hydrogen bond from a donor group on the protein. nih.gov This capacity for forming multiple, precise, and directional interactions often allows the urea group to anchor the molecule in the binding pocket of a target protein, such as a kinase. nih.gov

The aromatic rings—the phenyl group and the pyridine ring—are crucial for establishing further binding affinity through non-bonded interactions. nih.gov These can include π-π stacking, cation-π, and other hydrophobic interactions within the target's binding site. nih.gov SAR studies consistently demonstrate that the nature and position of substituents on these rings can dramatically alter biological activity.

Analysis of SAR data from various studies on related phenylurea and pyridine-containing compounds reveals several key design principles:

Importance of the Pyridine Nitrogen: The position of the nitrogen atom within the pyridine ring is critical. For instance, in a series of 1,3-diphenylurea (B7728601) derivatives designed as c-MET and VEGFR-2 inhibitors, a pyridine-3-yl analogue showed suppressed activity against both targets compared to other heterocyclic linkers, highlighting the specific spatial and electronic requirements of the binding pocket. nih.gov This indicates that the nitrogen's ability to act as a hydrogen bond acceptor is position-dependent for optimal interaction.

Influence of Phenyl Ring Substitution: The substitution pattern on the terminal phenyl ring significantly modulates activity. Studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed that adding substituents with different electronic (σ) and steric (π) properties to the terminal phenyl ring had a major impact on antiproliferative activity. researchgate.net For example, in a series of c-MET and VEGFR-2 inhibitors, dihalogenated phenyl analogues displayed greater antitumor activity than their monohalogenated counterparts. nih.gov Specifically, dichlorophenyl derivatives showed substantial activity, underscoring the importance of hydrophobic and electronic factors. nih.gov

Role of Hydrophilic and Bulky Groups: The introduction of certain bulky or hydrophilic groups can be beneficial. In one study, incorporating hydrophilic, aromatic, hydrogen bond donor, and acceptor groups led to an increase in cytotoxicity. nih.gov This suggests that while the core structure provides the primary anchor, these peripheral groups can engage in additional favorable interactions with the protein surface or solvent-exposed regions.

These principles, derived from extensive SAR studies, allow for the construction of a detailed pharmacophore model. This model typically features a central hydrogen-bond donor/acceptor unit (the urea), flanked by two hydrophobic/aromatic regions (the phenyl and pyridine rings). researchgate.net The specific locations for substituent modifications on these rings are then identified to enhance potency and selectivity. researchgate.netnih.gov This data-driven approach allows medicinal chemists to move beyond random screening and rationally design molecules with a higher probability of desired biological activity.

Interactive Data Table: SAR of Selected Phenylurea Derivatives

The following table summarizes the structure-activity relationship data for a series of 1,3-diphenylurea appended aryl pyridine derivatives against the c-MET kinase.

| Compound | R (Substitution on 4-phenylpyridine (B135609) ring) | IC₅₀ (nM) against c-MET |

| 2b | 4-Cl | 730 |

| 2c | 4-Br | 850 |

| 2g | 2,4-diCl | 410 |

| 2h | 2,6-diCl | 380 |

| 2j | 3,5-diCl | 620 |

| 2m | 3-pyridinyl | >1000 |

| 2n | 3-indolyl | 18 |

Data sourced from a study on c-MET and VEGFR-2 inhibitors. nih.gov

Emerging Research Directions and Potential Applications in Advanced Materials Science

Development of Functional Organic Materials Based on Urea (B33335) Scaffolds

The urea functional group is a powerful and highly directional motif for programming the self-assembly of molecules into ordered, functional superstructures. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a bifurcated hydrogen bond acceptor. This specific geometry drives the formation of robust, one-dimensional hydrogen-bonded tapes or ribbons. This predictable assembly is the foundation for creating a variety of functional organic materials.

Researchers have successfully used simple bis-urea macrocycles to construct materials with precisely controlled columnar pores. researchgate.net These crystalline structures exhibit microporosity and can be used to encapsulate guest molecules, acting as nanoscale reaction vessels or for selective separations. researchgate.net Similarly, low molecular weight ureas have been designed as hydrogelators, where the self-assembly of urea tapes creates fibrous networks that immobilize solvent molecules. electrochemsci.org By incorporating urea functionalities into polymer backbones, scientists have developed supramolecular elastomers that exhibit self-healing properties, as the hydrogen bonds can break and reform under stress. electrochemsci.org The inherent ability of the urea scaffold to form these predictable and strong non-covalent interactions is central to its utility in creating advanced materials. rsc.orgresearchgate.net

Rational Design of N-Aryl-N'-pyridylmethyl Ureas for Specific Material Properties

The rational design of molecules in the N-aryl-N'-pyridylmethyl urea class involves the systematic modification of the aryl and pyridyl rings to fine-tune the resulting material's properties. While much of the existing research on this class focuses on structure-activity relationships for biological targets, the principles are directly transferable to materials science. nih.govnih.govnih.gov Design strategies are based on modulating non-covalent interactions to control molecular packing and, consequently, bulk properties.

Key design principles include:

Electronic Effects: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring alters the electronic properties of the molecule, influencing intermolecular forces such as dipole-dipole and π-π stacking interactions. researchgate.net

Steric Hindrance: Adding bulky groups to the aromatic rings can sterically guide or disrupt self-assembly pathways. For example, strategically placed methyl groups on an aromatic urea were shown to force a non-planar conformation, which in turn strengthened urea-urea stacking interactions over other arrangements. electrochemsci.org

Hydrogen Bonding: Modifying the pyridine (B92270) ring's substitution pattern or introducing other hydrogen-bonding groups can create new recognition sites, leading to more complex and higher-dimensional supramolecular networks. researchgate.net

Flexibility: The methylene (B1212753) linker between the urea and pyridine groups provides conformational flexibility. Altering this linker, for instance by making it more rigid, could drastically change the geometry of the resulting assemblies. In one study, inserting a carbon atom into a diaryl urea scaffold to create an N-aryl-N'-benzylurea was used to enhance molecular flexibility for a biological application, a strategy that could be repurposed to control material properties. nih.govmdpi.com

These principles allow for the targeted design of materials with specific optical, electronic, or mechanical characteristics.

| Structural Modification | Controlling Principle | Potential Material Property Outcome |

|---|---|---|

| Add electron-withdrawing groups (e.g., -NO2, -CN) to phenyl ring | Alters molecular dipole and hydrogen bond acidity of N-H groups | Modified crystal packing, altered non-linear optical response |

| Add bulky groups (e.g., t-butyl) to phenyl ring | Introduces steric hindrance | Disruption of planar tape motifs, formation of twisted or porous structures |

| Change pyridine isomer (e.g., pyridin-2-yl or pyridin-4-yl) | Alters the directionality and accessibility of the pyridine nitrogen | Formation of different coordination polymer geometries or H-bond networks |

| Introduce additional H-bond donors/acceptors | Creates new, competing non-covalent interaction sites | Assembly into more complex 2D or 3D supramolecular frameworks |

Integration of 1-Phenyl-3-(pyridin-3-ylmethyl)urea in Supramolecular Assemblies

While specific crystal engineering studies for this compound are not widely reported in existing literature, its supramolecular behavior can be predicted based on the well-documented interactions of its constituent functional groups. The molecule is expected to form robust assemblies governed by a hierarchy of non-covalent interactions.

The primary and most predictable interaction is the formation of one-dimensional tapes via N-H···O=C hydrogen bonds between the urea moieties. researchgate.net Beyond this primary motif, several other interactions are possible:

Pyridine as an Acceptor: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for the urea N-H protons, potentially creating alternative or competing assembly patterns that deviate from the classic urea tape.

π-π Stacking: The phenyl and pyridine rings can engage in π-π stacking interactions, which would serve to organize the one-dimensional tapes into two- or three-dimensional architectures.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those from the aromatic C-H groups to the urea oxygen or the π-systems of the rings, would provide additional stability and help dictate the final crystal packing.

The interplay between these forces makes this compound a versatile building block for constructing complex supramolecular structures.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Role in Assembly |

|---|---|---|---|

| Strong Hydrogen Bond | Urea N-H | Urea C=O | Primary driver for 1D tape formation |

| Hydrogen Bond | Urea N-H | Pyridine N | Cross-linking tapes or forming alternative motifs |

| π-π Stacking | Phenyl Ring | Phenyl/Pyridine Ring | Organization of 1D tapes into 2D/3D arrays |

| Weak Hydrogen Bond | Aromatic C-H | Urea C=O | Fine-tuning of the crystal packing |

Future Prospects for Novel Inhibitor Architectures beyond Biological Systems

Beyond its potential in functional materials, this compound holds promise in creating inhibitor architectures for non-biological systems, most notably in the field of corrosion prevention. The degradation of metals is a significant industrial problem, and organic inhibitors that adsorb onto the metal surface to form a protective barrier are an effective solution. electrochemsci.org

Both urea and pyridine derivatives have been independently shown to be effective corrosion inhibitors for various metals, including steel and copper alloys, in acidic environments. researchgate.netrsc.orgresearchgate.netresearchgate.net

Urea-based inhibitors function through the adsorption of the molecule onto the metal surface. The nitrogen and oxygen heteroatoms in the urea group have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, forming a protective film. researchgate.netmdpi.com

Pyridine-based inhibitors are also highly effective. The nitrogen atom in the pyridine ring provides a strong coordination site, and the π-electrons of the aromatic ring contribute to the adsorption process, leading to high inhibition efficiency. researchgate.netresearchgate.netnih.gov

This compound synergistically combines both of these potent inhibitor moieties in a single molecule. It possesses multiple active centers for adsorption: the urea oxygen, the two urea nitrogens, the pyridine nitrogen, and the π-electrons of both aromatic rings. This combination suggests that it could form a highly stable and dense protective layer on a metal surface, making it a superior corrosion inhibitor. Future research could focus on synthesizing and testing this compound and its derivatives to optimize inhibition efficiency for specific metals and corrosive environments, representing a significant application beyond traditional biological targets.

| Inhibitor Class | Mechanism of Action | Reported Inhibition Efficiency | Reference |

|---|---|---|---|

| Urea | Adsorption on metal surface via N and O heteroatoms. | Up to 99.46% for mild steel. | researchgate.net |

| Imidazolidinyl Urea | Forms a protective layer confirmed by EDS analysis. | Up to 95% for mild steel in HCl. | electrochemsci.org |

| Pyridine Derivatives | Coordination via pyridine N and π-electrons; can form chelates. | Up to 96.2% for mild steel. | researchgate.net |

| Pyridine-2-thiol | Strong surface bonding and reduction of corrosion current. | >85% for brass in H2SO4. | nih.gov |

Conclusion and Future Perspectives in 1 Phenyl 3 Pyridin 3 Ylmethyl Urea Research

Summary of Key Academic Contributions and Discoveries